molecular formula C22H21NO4S B380770 ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B380770
M. Wt: 395.5g/mol
InChI Key: CTRUZDOXPJXKGG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenyl, thiophene, and ester functionalities

Preparation Methods

The synthesis of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid.

    Amidation: The 3-methylphenoxyacetic acid is then reacted with an amine to form the corresponding amide.

    Thiophene ring formation: The amide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.

    Esterification: Finally, the thiophene carboxylic acid is esterified with ethanol to yield this compound

Chemical Reactions Analysis

ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl and thiophene rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

    Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate: Another isomer with the methyl group on the 4-position of the phenyl ring.

    Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Contains a fluorine substituent, which can alter its electronic properties and reactivity

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5g/mol

IUPAC Name

ethyl 2-[[2-(3-methylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-3-26-22(25)18-13-19(16-9-5-4-6-10-16)28-21(18)23-20(24)14-27-17-11-7-8-15(2)12-17/h4-13H,3,14H2,1-2H3,(H,23,24)

InChI Key

CTRUZDOXPJXKGG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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